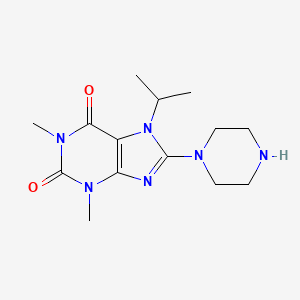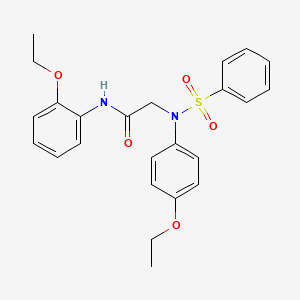
7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a naturally occurring methylxanthine compound found in tea leaves and cocoa beans. It is a well-known bronchodilator and has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has also been shown to have various other pharmacological effects, making it a promising candidate for further research.
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to the relaxation of the smooth muscles of the airways, resulting in bronchodilation. Theophylline also has other mechanisms of action, including the inhibition of adenosine receptors and the modulation of calcium signaling.
Biochemical and Physiological Effects:
Theophylline has various biochemical and physiological effects beyond its bronchodilator effects. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Theophylline also has effects on the cardiovascular system, including an increase in heart rate and cardiac output, and a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages for use in lab experiments. It is a well-established compound with known pharmacological effects, making it a useful tool for studying the respiratory system. Theophylline is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Theophylline also has non-specific effects on various systems in the body, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new formulations of 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione that have improved pharmacokinetics and reduced toxicity. Another area of interest is the investigation of the anti-inflammatory effects of 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione and its potential use in the treatment of inflammatory diseases beyond respiratory diseases. Additionally, 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione's effects on calcium signaling and adenosine receptors warrant further investigation.
Méthodes De Synthèse
Theophylline can be synthesized through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Skraup synthesis. The Fischer indole synthesis involves the reaction of an aldehyde or ketone with a primary amine and a dehydrating agent to form an indole ring. The Bischler-Napieralski reaction involves the condensation of a β-aminoketone with an α-haloketone to form a tetrahydroisoquinoline ring. The Skraup synthesis involves the reaction of an aniline with a ketone and a strong acid to form a quinoline ring.
Applications De Recherche Scientifique
Theophylline has been extensively studied for its pharmacological effects on the respiratory system. It has been shown to have bronchodilator effects by relaxing the smooth muscles of the airways, which makes it an effective treatment for asthma and COPD. Theophylline has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating respiratory diseases.
Propriétés
IUPAC Name |
1,3-dimethyl-8-piperazin-1-yl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-9(2)20-10-11(17(3)14(22)18(4)12(10)21)16-13(20)19-7-5-15-6-8-19/h9,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMCPTIFMYDEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)





![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)


![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)